3-Methylsulfanylbenzenesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

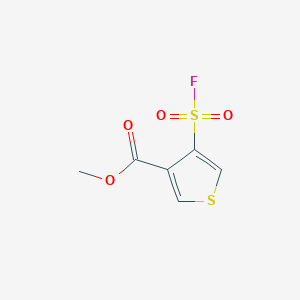

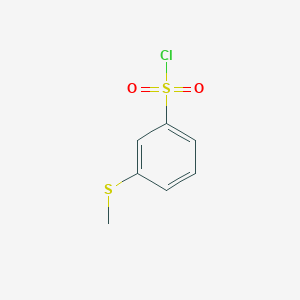

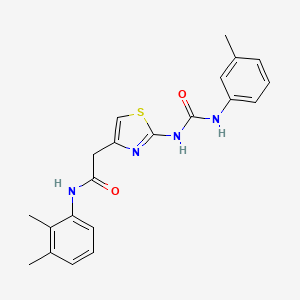

3-Methylsulfanylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H7ClO2S2 and a molecular weight of 222.71 .

Molecular Structure Analysis

The molecular structure of 3-Methylsulfanylbenzenesulfonyl chloride can be analyzed using tools like MolView . It allows you to convert a 2D structural formula into a 3D model for a more detailed view .科学的研究の応用

Chemical Synthesis Applications

3-Methylsulfanylbenzenesulfonyl chloride serves as a precursor in the synthesis of various chemical compounds. For example, a novel and efficient tandem reaction of sulfonyl chloride with trifluoromethylsulfanylamide has been described for synthesizing various trifluoromethyl thiolsulphonates, indicating the broad functional group tolerance of this reaction. This process highlights the critical intermediate role of sulfinate generated from sulfonyl chloride, with the formation of "CF3S+" facilitated by the additive 4-methylbenzenesulfonic acid (p-TsOH), leading to electrophilic trifluoromethylthiolation of in situ generated sulfinate and “CF3S+” to yield the final products (Li et al., 2017).

Material Science and Catalysis

In material science and catalysis, the compound has been implicated in the development of new materials and catalysts. For instance, a study on the synthesis of 3-Formylbenzenesulfonyl Chloride Derivatives from corresponding benzaldehydes has developed a key synthetic route that enables the conversion of aldehyde bisulfite adducts to target compounds via a two-stage reaction in the presence of Na2SO4. This method produces a series of 3-formylbenzenesulfonyl chloride derivatives, further highlighting the chemical versatility and applicability of these compounds in synthesis and material science (Bao et al., 2017).

Potential Pharmaceutical Applications

While the direct applications of 3-Methylsulfanylbenzenesulfonyl chloride in pharmaceuticals are not explicitly mentioned in the sources provided, related compounds and their synthesis processes indicate potential utility in drug development and pharmaceutical research. For example, the synthesis of N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides as potent antibacterial agents showcases the use of sulfonyl chloride derivatives in developing therapeutic agents. This research emphasizes the reaction of naphthalen-1-amine with 4-methylbenzenesulfonyl chloride under dynamic pH control, leading to potent antibacterial agents and providing a basis for further exploration of related compounds in pharmaceutical applications (Abbasi et al., 2015).

Safety And Hazards

特性

IUPAC Name |

3-methylsulfanylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S2/c1-11-6-3-2-4-7(5-6)12(8,9)10/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUQEVOIQNUKPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CC=C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylsulfanylbenzenesulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-difluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2959799.png)

![1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-6'-amine hydrochloride](/img/structure/B2959808.png)

methanone](/img/structure/B2959812.png)